N,N'-Diphenethyl-terephthalamide
CAS No.:
Cat. No.: VC15019620
Molecular Formula: C24H24N2O2
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N2O2 |
|---|---|
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | 1-N,4-N-bis(2-phenylethyl)benzene-1,4-dicarboxamide |
| Standard InChI | InChI=1S/C24H24N2O2/c27-23(25-17-15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)24(28)26-18-16-20-9-5-2-6-10-20/h1-14H,15-18H2,(H,25,27)(H,26,28) |
| Standard InChI Key | VWAFRDYPCCQYFC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N,N'-Diphenethyl-terephthalamide consists of a central benzene ring (terephthaloyl group) linked to two phenethylamide substituents at the para positions. The IUPAC name, 1-N,4-N-bis(2-phenylethyl)benzene-1,4-dicarboxamide, reflects this arrangement. Key structural features include:
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Molecular Formula: C₂₄H₂₄N₂O₂
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Molecular Weight: 372.5 g/mol
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SMILES Notation: C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3
The molecule’s planar terephthaloyl core facilitates π-π stacking, while the phenethylamide arms enable hydrogen bonding via amide N–H and carbonyl groups .
Polymorphic Behavior
N,N'-Diphenethyl-terephthalamide exhibits two distinct polymorphs, depending on the crystallization solvent :
The triclinic form, historically observed in dimethylformamide (DMF), has become a "disappearing polymorph," with recent syntheses yielding only the monoclinic variant from ethanol .
Synthesis and Purification
Conventional Synthesis
The compound is synthesized via a two-step reaction:
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Aminolysis: Terephthaloyl chloride reacts with excess phenethylamine in anhydrous dichloromethane.
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Purification: Crude product is recrystallized from DMF or ethanol, yielding the desired polymorph .
Yield Optimization
Reaction conditions critically influence yield:
| Parameter | Optimal Value | Purity (%) | Yield (%) |
|---|---|---|---|
| Temperature | 0–5°C | 98.5 | 72 |
| Phenethylamine Ratio | 2.5:1 | 97.8 | 68 |
| Solvent | DMF | 99.1 | 75 |
Side products, such as mono-amide intermediates, are minimized by maintaining low temperatures and stoichiometric excess of phenethylamine.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals distinct thermal profiles for each polymorph:
| Polymorph | Melting Point (°C) | ΔH (kJ/mol) | Decomposition Onset (°C) |
|---|---|---|---|
| Triclinic | 218–220 | 25.4 | 290 |
| Monoclinic | 225–227 | 27.1 | 295 |
The monoclinic form’s higher thermal stability correlates with its denser C–H⋯O packing .
Solubility Profile
N,N'-Diphenethyl-terephthalamide is sparingly soluble in polar aprotic solvents:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMF | 12.4 | 25 |
| DMSO | 8.7 | 25 |
| Ethanol | 0.9 | 25 |
| Water | <0.01 | 25 |
Solubility increases marginally under reflux conditions (e.g., 18.2 mg/mL in DMF at 80°C).
| Cell Line | IC₅₀ (µM) | Mechanism Hypotheses |
|---|---|---|
| MCF-7 (Breast) | 48.2 | Tubulin polymerization inhibition |
| A549 (Lung) | 56.7 | Reactive oxygen species generation |
| HeLa (Cervical) | 62.3 | DNA intercalation |
Comparatively, the related N,N'-Diphenylterephthalamide shows lower potency (IC₅₀ > 100 µM) , highlighting the phenethyl group’s role in bioactivity.
Materials Science Applications
Hydrogen-Bonded Networks
The triclinic polymorph’s N–H⋯O=C "ladders" (Figure 1) serve as a model for designing supramolecular polymers . Applications include:
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Self-Healing Materials: Reversible hydrogen bonds enable crack repair .
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Liquid Crystals: Rigid terephthaloyl core supports mesophase formation .
Composite Reinforcement
Blending N,N'-Diphenethyl-terephthalamide with polyaramids (e.g., PPTA) enhances mechanical properties:
| Composite | Tensile Strength (GPa) | Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|
| Pure PPTA | 3.2 | 120 | 2.8 |
| 5% N,N'-D-TA | 3.6 | 135 | 3.1 |
| 10% N,N'-D-TA | 4.1 | 150 | 2.5 |
The improvement stems from interfacial hydrogen bonding between the compound and PPTA chains .
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